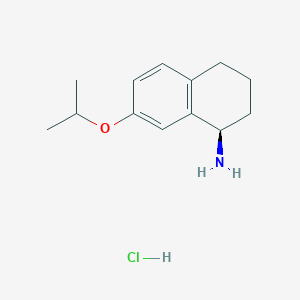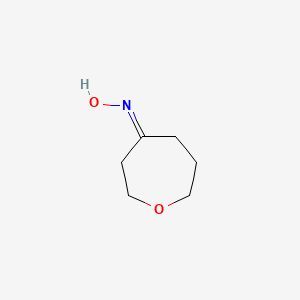
N-(oxepan-4-ylidene)hydroxylamine
Descripción general
Descripción
N-(oxepan-4-ylidene)hydroxylamine is a chemical compound with the CAS Number: 1443987-55-0 . It has a molecular weight of 129.16 and its IUPAC name is (4E)-4-oxepanone oxime .
Molecular Structure Analysis
The InChI code for N-(oxepan-4-ylidene)hydroxylamine is 1S/C6H11NO2/c8-7-6-2-1-4-9-5-3-6/h6H,1-5H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
N-(oxepan-4-ylidene)hydroxylamine is a powder at room temperature .Aplicaciones Científicas De Investigación
Efficient Synthesis and Amination Applications
- Hydroxylamines, such as O-(2,4-dinitrophenyl)hydroxylamine, have been utilized for efficient synthesis processes, demonstrating their role in creating substituted iminopyridinium ylides through an expedient N-amination/benzoylation procedure. This highlights their importance in synthetic chemistry for generating polysubstituted compounds (Legault & Charette, 2003).
Chemoselective Amide-Forming Ligations
- In peptide synthesis, hydroxylamines have been applied for chemoselective amide-forming reactions with alpha-ketoacids, demonstrating their utility in preparing enantiomerically enriched, side chain unprotected alpha-ketoacids. This method allows for the selective oxidation of peptide cyanosulfur ylides into alpha-ketoacids without the need for protection of most peptide side chains (Ju, Lippert, & Bode, 2008).
Dual Inhibitory Properties for Anti-Inflammatory Applications
- Certain hydroxylamine derivatives, specifically in the dibenzoxepinone series, have shown both cyclooxygenase and 5-lipoxygenase inhibitory properties. These compounds demonstrate potent topical anti-inflammatory activity, underscoring the therapeutic potential of hydroxylamine derivatives in treating inflammatory skin disorders (Hamer et al., 1996).
Advances in N-Heterocycle Synthesis
- The N-O bond cleavage of oximes and hydroxylamines has been leveraged for synthesizing N-heterocycles. This approach has received considerable attention due to the weak N-O σ bonds in oximes and hydroxylamines, allowing for their transformation into various functional groups through transition-metal-catalyzed and radical-mediated cyclization (Jiang et al., 2023).
Direct Installation into Alkenes
- An innovative method involving iodonium ylides has been developed for installing hydroxylamines and oximes into a wide range of alkenes. This demonstrates the versatility of hydroxylamines in organic transformations, especially in the context of single electron transfer processes between iodonium ylides and oxygen-based Lewis bases (Zhang et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
(NZ)-N-(oxepan-4-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-7-6-2-1-4-9-5-3-6/h8H,1-5H2/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUQTEMTXIKRCN-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/O)/CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxepan-4-ylidene)hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1429953.png)
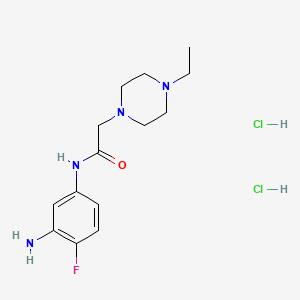
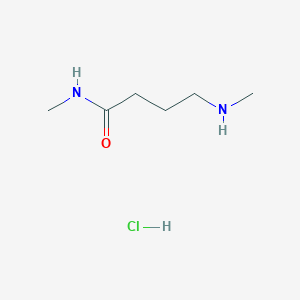
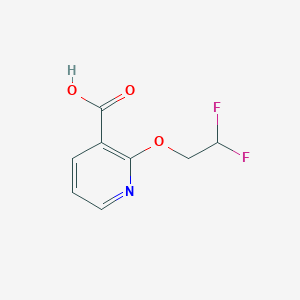
![6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1429961.png)
![1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride](/img/structure/B1429962.png)
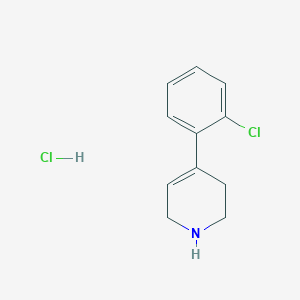
![[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B1429966.png)
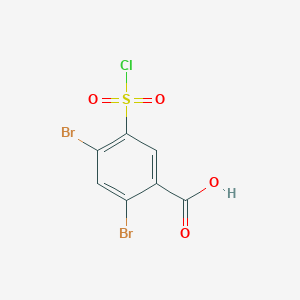
![2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1429970.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine](/img/structure/B1429971.png)
![1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B1429972.png)
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine dihydrochloride](/img/structure/B1429973.png)
